molecular formula C9H13IN2 B13003791 4-(Cyclopentylmethyl)-3-iodo-1H-pyrazole

4-(Cyclopentylmethyl)-3-iodo-1H-pyrazole

Cat. No.: B13003791
M. Wt: 276.12 g/mol
InChI Key: DIXWRGHPVGJXFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Cyclopentylmethyl)-3-iodo-1H-pyrazole is a chemical reagent designed for research and development applications. As a substituted iodopyrazole, it serves as a versatile synthetic intermediate, particularly in the field of medicinal chemistry. The iodine atom at the 3-position makes it a valuable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, which are essential for constructing more complex molecules . The cyclopentylmethyl group is a common structural motif investigated for its potential to influence a compound's pharmacological properties and bioavailability. Compounds featuring a pyrazole core functionalized with iodine and cyclopentylmethyl groups have demonstrated significant research value as key intermediates in the synthesis of Positive Allosteric Modulators (PAMs) for the M4 muscarinic acetylcholine receptor (M4 mAChR) . Research into M4 mAChR PAMs represents a promising approach for the treatment of various central nervous system disorders, including schizophrenia and Alzheimer's disease, due to their potential for greater subtype selectivity compared to orthosteric agonists . This compound is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13IN2

Molecular Weight

276.12 g/mol

IUPAC Name

4-(cyclopentylmethyl)-5-iodo-1H-pyrazole

InChI

InChI=1S/C9H13IN2/c10-9-8(6-11-12-9)5-7-3-1-2-4-7/h6-7H,1-5H2,(H,11,12)

InChI Key

DIXWRGHPVGJXFD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CC2=C(NN=C2)I

Origin of Product

United States

Chemical Reactivity and Functionalization of 4 Cyclopentylmethyl 3 Iodo 1h Pyrazole Scaffold

Cross-Coupling Reactions at the Iodine Position

The carbon-iodine bond at the C3 position of the pyrazole (B372694) ring is a key site for functionalization via palladium-catalyzed cross-coupling reactions. These reactions are highly efficient for forming new carbon-carbon and carbon-heteroatom bonds.

Sonogashira Coupling for Alkynylation

The Sonogashira coupling is a powerful method for the alkynylation of aryl and heteroaryl halides, including 3-iodopyrazoles. wikipedia.orgorganic-chemistry.org This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple a terminal alkyne with the iodopyrazole. wikipedia.org While specific studies on 4-(cyclopentylmethyl)-3-iodo-1H-pyrazole are not prevalent, research on analogous N-protected 3-iodopyrazole derivatives demonstrates the feasibility and efficiency of this transformation. arkat-usa.orgresearchgate.net

For instance, the Sonogashira coupling of various N-protected 3-iodopyrazoles with phenylacetylene (B144264) has been successfully performed under standard conditions, yielding the corresponding 3-(phenylethynyl)pyrazole derivatives in high yields. arkat-usa.org The reaction generally proceeds smoothly, indicating that the electronic nature of the pyrazole ring is conducive to this type of coupling. It is often necessary to protect the N-H group of the pyrazole to prevent side reactions, as pyrazoles themselves can act as ligands for transition metals. arkat-usa.orgresearchgate.net The ethoxyethyl (EtOEt) group is one such protecting group that can be easily introduced and subsequently removed under mild acidic conditions. umich.edu

Table 1: Examples of Sonogashira Coupling with 3-Iodopyrazole Derivatives Data based on reactions with analogous compounds.

3-Iodopyrazole DerivativeAlkyneCatalyst SystemBaseSolventYield (%)
1-(1-Ethoxyethyl)-3-iodo-1H-pyrazolePhenylacetylenePd(PPh₃)₂Cl₂, CuIEt₃NTHF85
4-Bromo-1-(1-ethoxyethyl)-3-iodo-1H-pyrazolePhenylacetylenePd(PPh₃)₂Cl₂, CuIEt₃NTHF82
1-(1-Ethoxyethyl)-3-iodo-4-methyl-1H-pyrazolePhenylacetylenePd(PPh₃)₂Cl₂, CuIEt₃NTHF88

Source: Adapted from Mazeikaite et al., 2014. arkat-usa.org

Suzuki-Miyaura Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura coupling is another cornerstone of palladium-catalyzed cross-coupling, enabling the formation of C-C bonds between organoboron compounds and organic halides. rsc.orgresearchgate.net This reaction is widely used to introduce aryl and heteroaryl moieties onto heterocyclic scaffolds. nih.govdntb.gov.ua For 3-iodopyrazoles, the Suzuki-Miyaura reaction provides a direct route to 3-aryl and 3-heteroarylpyrazoles. The reactivity of the C-I bond facilitates oxidative addition to the palladium(0) catalyst, initiating the catalytic cycle.

The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are critical for achieving high yields. nih.gov Studies on related haloindazoles (benzopyrazoles) and other nitrogen-rich heterocycles show that catalysts like PdCl₂(PPh₃)₂ and more advanced systems with bulky phosphine (B1218219) ligands such as XPhos are effective. rsc.orgnih.gov The use of an N-protecting group on the pyrazole is also a common strategy in Suzuki-Miyaura couplings to prevent catalyst inhibition by the acidic N-H group. rsc.org

Table 2: Examples of Suzuki-Miyaura Coupling with Halogenated Pyrazole Analogues Data based on reactions with analogous compounds.

Halogenated HeterocycleBoronic AcidCatalystBaseSolventYield (%)
4-Bromo-3,5-dinitro-1H-pyrazolePhenylboronic acidXPhos Pd G2K₂CO₃1,4-Dioxane/H₂O95
4-Bromo-3,5-dinitro-1H-pyrazole(4-Methoxyphenyl)boronic acidXPhos Pd G2K₂CO₃1,4-Dioxane/H₂O98
N-(7-Bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide(4-Methoxyphenyl)boronic acidRuPhos Pd G3K₃PO₄1,4-Dioxane/H₂O85

Source: Adapted from Tomanová et al., 2017 and El-Batta et al., 2021. rsc.orgnih.gov

Other Palladium-Catalyzed Coupling Reactions

Beyond Sonogashira and Suzuki-Miyaura couplings, the 3-iodo-pyrazole scaffold is amenable to other palladium-catalyzed transformations. These include the Heck reaction for the introduction of alkenyl groups and Buchwald-Hartwig amination for the formation of C-N bonds. The principles of these reactions rely on the same catalytic cycle involving oxidative addition, followed by migratory insertion or reaction with a nucleophile, and reductive elimination.

For example, copper-catalyzed coupling reactions have been used for the direct 4-alkoxylation of 4-iodopyrazoles with alcohols. nih.gov While this occurs at a different position, it highlights the utility of halogenated pyrazoles in forming C-O bonds. It is reasonable to expect that similar palladium- or copper-catalyzed amination or alkoxylation reactions could be applied at the C3-iodo position of the target molecule, likely requiring N-protection to ensure efficient catalysis.

Nucleophilic Substitution Reactions on the Pyrazole Ring

The pyrazole ring itself can participate in nucleophilic substitution reactions, although this is less common than electrophilic substitution. The C3 and C5 positions of the pyrazole ring are electron-deficient and can be susceptible to attack by strong nucleophiles. nih.gov However, for this compound, direct nucleophilic substitution of the iodine atom is a more probable pathway.

Reactions involving the displacement of the iodide by a nucleophile would likely proceed via an SNAr (nucleophilic aromatic substitution) mechanism, which is facilitated by the presence of the two nitrogen atoms in the ring that can stabilize the negative charge of the Meisenheimer intermediate. The success of such a reaction would depend on the strength of the nucleophile and the reaction conditions.

Electrophilic Substitution Pattern of Pyrazoles

Pyrazoles are electron-rich aromatic systems and readily undergo electrophilic substitution. researchgate.net The regioselectivity of this substitution is well-established: electrophilic attack preferentially occurs at the C4 position. arkat-usa.orgresearchgate.net This is because the positive charge in the transition state (the sigma complex) can be delocalized over the two nitrogen atoms without placing a positive charge on the nitrogen adjacent to the incoming electrophile.

In the case of this compound, the C4 position is already substituted. Therefore, any further electrophilic substitution would be directed to other available positions, though it is expected to be significantly more difficult. If the C4 position were unsubstituted, reactions such as nitration, sulfonation, and halogenation would proceed at this site. For the given compound, electrophilic attack on the nitrogen atoms is also a possibility, leading to N-substituted products.

Transformation into Other Heterocyclic Systems

Iodopyrazoles are versatile intermediates for the synthesis of fused heterocyclic systems. arkat-usa.org The functional groups introduced via cross-coupling reactions at the C3-iodo position can be designed to undergo subsequent intramolecular cyclization reactions.

For example, a 3-alkynylpyrazole, synthesized via a Sonogashira coupling, can be further functionalized. If a suitable functional group is present at the C4 position (such as a formyl group), intramolecular cyclization can lead to the formation of pyrazolo[3,4-c]pyridines or other fused systems. arkat-usa.orgumich.edu Similarly, pyrazole derivatives can be elaborated into other heterocycles like pyrazolo[1,5-a]pyrimidines or transformed into triazoles under specific conditions. nih.govresearchgate.net These transformations significantly expand the synthetic utility of the this compound scaffold, allowing access to a wide array of complex polycyclic structures.

Computational and Theoretical Investigations of Pyrazole Systems and Derivatives

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule is fundamental to its reactivity. For pyrazole (B372694) systems, computational methods like Density Functional Theory (DFT) are used to predict their behavior in chemical reactions. The pyrazole ring is an aromatic heterocycle with an excess of π-electrons, which influences its reactivity. mdpi.com Generally, electrophilic substitution reactions are favored at the 4-position, while nucleophilic attacks tend to occur at the 3 and 5-positions. mdpi.com

In the case of 4-(Cyclopentylmethyl)-3-iodo-1H-pyrazole, the substituents significantly modulate this inherent reactivity. The iodine atom at the C3 position acts as a weak deactivating group via its inductive effect, but more importantly, it introduces unique reactivity, particularly for cross-coupling reactions. The C-I bond is a key site for metal-catalyzed reactions like Suzuki or Sonogashira couplings, allowing for further functionalization. The cyclopentylmethyl group at the C4 position is primarily an electron-donating alkyl group, which can slightly increase the electron density of the ring.

Quantum chemical calculations can determine key descriptors for reactivity, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical stability; a smaller gap suggests higher reactivity. nih.gov Molecular Electrostatic Potential (MEP) maps are another powerful tool, visualizing the electron density and highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For an iodopyrazole derivative, the MEP would likely show a region of positive electrostatic potential (a "sigma-hole") on the iodine atom, making it a potential halogen bond donor.

Table 1: Representative Calculated Electronic Properties for a Substituted Pyrazole System (Note: These are typical values for a model system calculated using DFT, not specific experimental values for this compound.)

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates energy of the outermost electrons; relates to ionization potential.
LUMO Energy-1.2 eVIndicates energy of the lowest empty orbital; relates to electron affinity.
HOMO-LUMO Gap5.3 eVCorrelates with chemical reactivity and stability. nih.gov
Dipole Moment2.1 DebyeMeasures the overall polarity of the molecule.

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry provides profound insights into the pathways of chemical reactions, helping to rationalize experimental outcomes and predict product formation. mdpi.com For pyrazoles, theoretical studies have been used to investigate mechanisms of synthesis, such as the cycloaddition reactions used to form the pyrazole ring itself. mdpi.comrsc.org DFT calculations can map the potential energy surface of a reaction, identifying transition states, intermediates, and the activation energies required for each step. rsc.org

For a molecule like this compound, computational methods could be invaluable in several areas:

N-Alkylation/N-Arylation: As an N-unsubstituted pyrazole, it exists as two rapidly interconverting tautomers. Computational studies can predict the regioselectivity of N-alkylation reactions, determining whether the incoming group will attach to the nitrogen adjacent to the iodo-substituent (N1) or the one adjacent to the C5-H (N2). These studies often find that the choice of solvent and base can influence the reaction's outcome. rsc.org

Cross-Coupling Reactions: The mechanism of palladium-catalyzed cross-coupling reactions at the C3-iodo position could be elucidated. Calculations can model the oxidative addition, transmetalation, and reductive elimination steps, helping to optimize reaction conditions (e.g., choice of ligand, base, and solvent) for synthesizing more complex molecules.

Tautomerism: Theoretical studies have been extensively applied to understand the annular proton transfer in substituted pyrazoles. nih.gov High-level calculations have determined the activation energies for this intramolecular proton migration, confirming the influence of ring substituents on the stability of the different tautomeric forms. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis

While quantum calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations explore the dynamic behavior and conformational landscape of molecules over time. eurasianjournals.comnih.gov This is particularly relevant for this compound due to the flexibility of the cyclopentylmethyl group.

An MD simulation would model the interactions between all atoms in the molecule and with surrounding solvent molecules, governed by a set of rules known as a force field. eurasianjournals.com The simulation would reveal:

Conformational Preferences: The cyclopentyl ring can adopt various puckered conformations (e.g., envelope, twist). MD simulations can determine the relative populations and energy barriers between these conformers.

Rotational Freedom: The simulation would show the rotational freedom around the single bond connecting the cyclopentyl ring to the pyrazole ring. This can identify the most stable (lowest energy) orientations of the substituent relative to the heterocyclic core.

Intermolecular Interactions: When simulating the molecule in a solvent or in the presence of other molecules (like a biological receptor), MD can reveal how the flexible side chain influences intermolecular interactions, such as hydrogen bonding or van der Waals forces. researchgate.net The root mean square deviation (RMSD) of backbone atoms is often analyzed in these simulations to assess the stability of the system. researchgate.net

Table 2: Torsional Angle Analysis from a Hypothetical MD Simulation (Note: This table illustrates potential data from an MD simulation for the torsion angle defining the orientation of the side chain.)

Torsion Angle (Pyrazole-CH₂-Cyclopentyl)Dominant ConformationPotential Energy (kcal/mol)Population (%)
~60°Gauche0.530%
~180°Anti0.065%
~300° (-60°)Gauche0.55%

Quantum Chemical Calculations for Molecular Properties and Interactions

Beyond reactivity, quantum chemical calculations are used to determine a wide array of molecular properties with high accuracy. rsc.org For this compound, these calculations can predict spectroscopic signatures, structural parameters, and interaction potentials.

Geometric Parameters: Methods like DFT or Møller-Plesset perturbation theory (MP2) can calculate optimized molecular geometries, providing precise predictions of bond lengths, bond angles, and dihedral angles. researchgate.net

Spectroscopic Properties: Theoretical calculations are routinely used to predict vibrational frequencies (IR and Raman spectra) and NMR chemical shifts. researchgate.net Comparing these calculated spectra with experimental data is a powerful method for structure confirmation.

Intermolecular Interactions: The iodine atom on the pyrazole ring makes it a candidate for forming halogen bonds. This is a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a Lewis base (e.g., a nitrogen or oxygen atom). Quantum chemical methods like Hirshfeld surface analysis can be used to quantify the various intermolecular contacts within a crystal structure. researchgate.net Reduced Density Gradient (RDG) analysis is another computational tool used to visualize and characterize weak non-covalent interactions. nih.gov

These computational approaches provide a comprehensive, atom-level understanding of a molecule's structure and potential behavior, guiding synthetic efforts and further research. nih.gov

Applications in Advanced Chemical Synthesis and Materials Science

4-(Cyclopentylmethyl)-3-iodo-1H-pyrazole as a Versatile Synthetic Intermediate

The true synthetic power of this compound lies in the strategic placement of the iodine atom at the C3 position of the pyrazole (B372694) ring. This feature transforms the molecule into a highly adaptable synthetic intermediate. evitachem.com The carbon-iodine bond is susceptible to oxidative addition with transition metals, making the compound an excellent substrate for various cross-coupling reactions. evitachem.com This reactivity is crucial for forging new carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds, which are fundamental steps in the assembly of intricate molecular structures. evitachem.com

A primary application is in palladium-catalyzed reactions, such as the Sonogashira, Suzuki, and Stille couplings. For instance, the Sonogashira cross-coupling of substituted 1-(1-protected)-3-iodo-1H-pyrazole derivatives with terminal alkynes like phenylacetylene (B144264) has been successfully demonstrated. arkat-usa.org This methodology allows for the introduction of alkynyl groups, which are themselves versatile functional handles for further chemical transformations. Similarly, its participation in Suzuki reactions enables the formation of bi-aryl structures, a common motif in pharmacologically active compounds and advanced materials. umich.eduresearchgate.net The N-H bond of the pyrazole ring may require protection, for which groups like the 1-(1-ethoxyethyl) group have been effectively used to prevent interference during these metal-catalyzed processes. arkat-usa.org

The versatility of this intermediate is highlighted by the range of functional groups that can be introduced at the 3-position, as shown in the table below.

Reaction TypeCoupling PartnerResulting BondSignificance
Sonogashira Coupling Terminal Alkyne (e.g., Phenylacetylene)C-C (sp-sp2)Introduction of alkynyl moieties for further functionalization. arkat-usa.org
Suzuki Coupling Boronic Acid (e.g., Phenylboronic acid)C-C (sp2-sp2)Formation of bi-aryl systems, common in drug discovery and materials. umich.eduresearchgate.net
Stille Coupling OrganostannaneC-CCreates carbon-carbon bonds with high functional group tolerance. evitachem.com
Buchwald-Hartwig Amination AmineC-NSynthesis of N-aryl pyrazoles, important for ligands and bioactive molecules. umich.eduresearchgate.net

Design and Synthesis of Complex Molecular Architectures

The utility of this compound as a synthetic intermediate directly enables its use in the design and construction of complex molecular architectures. evitachem.com Chemists leverage the predictable reactivity of the iodo-pyrazole core to build elaborate structures with tailored properties. Multicomponent reactions (MCRs), which allow for the formation of several bonds in a single operation, are a powerful tool in this context, and pyrazole derivatives are often key starting materials. mdpi.com

For example, pyrazole-based building blocks are employed in the synthesis of hybrid molecules containing multiple pharmacophores. A series of β-carboline hybrids linked to a pyrazole moiety at the C3 position has been designed and synthesized, demonstrating significant anticancer activity. nih.gov In such syntheses, an iodo-pyrazole could serve as the key precursor, with the iodine atom being replaced by the desired molecular fragment through a cross-coupling reaction. This modular approach allows for the creation of large libraries of related compounds for structure-activity relationship (SAR) studies. nih.gov

The synthesis of fused heterocyclic systems is another area where this building block is valuable. Pyrazole derivatives are synthetic precursors to a variety of fused rings like pyrazolo[3,4-c]pyridines and pyrazolo[1,5-a]pyrimidines, many of which exhibit important biological or photophysical properties. arkat-usa.orgnih.gov The functionalization at the 3-position is often a critical step in the cyclization sequence leading to these more complex scaffolds. arkat-usa.org

Development of Functional Materials and Polymers

The unique electronic and structural properties of the pyrazole ring make it an attractive component for the development of advanced functional materials and polymers. nih.govmdpi.com Pyrazole derivatives that possess conjugated systems often exhibit intrinsic photophysical properties that can be harnessed for applications in optoelectronics and sensor technology. mdpi.com

The field of organic light-emitting diodes (OLEDs) has seen significant contributions from materials incorporating pyrazole units. arkat-usa.org Pyrazole-containing compounds can be used in various layers of an OLED device, including as emitters, hosts, or in charge-transporting layers. Their high thermal stability and ability to be chemically tuned are major advantages.

Specifically, heteroleptic cerium(III) complexes using substituted pyrazole ancillary ligands have been developed as highly efficient blue light emitters. acs.org These complexes can achieve near-unity photoluminescence quantum yields, a critical parameter for efficient OLEDs. acs.org One such device employing a Ce(III) complex as the emitter demonstrated a maximum external quantum efficiency of 12.5%. acs.org Furthermore, fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidine, have been used as the electron-acceptor core in D-π-A (Donor-π-Acceptor) type materials for various optoelectronic applications, including OLEDs. nih.gov

Beyond OLEDs, pyrazole derivatives are integral to other classes of advanced materials. Their structural versatility allows for the creation of materials with specialized properties, including high energy density and unique photophysical characteristics. nih.govnih.gov

For instance, the introduction of nitro groups onto the pyrazole ring has led to the development of nitrated pyrazoles as energetic materials. nih.gov These compounds are sought after for applications in explosives and propellants due to their high heat of formation, high density, and tailored thermal stability. nih.gov Additionally, the inherent fluorescence of many pyrazole derivatives makes them suitable for use as fluorescent sensors. nih.gov The ability to functionalize the pyrazole core, for which this compound is a prime starting material, allows for the tuning of these properties to create sensors for specific ions or molecules. mdpi.com

Catalytic Applications of Pyrazole-Derived Ligands

N-unsubstituted pyrazoles and their derivatives are exceptionally versatile ligands in coordination chemistry and homogeneous catalysis. nih.govnih.gov The pyrazole unit can coordinate to a metal center, and its electronic and steric properties can be finely tuned by changing the substituents on the ring. This tunability is crucial for optimizing catalytic activity in a wide array of chemical reactions. umich.eduresearchgate.net

Starting from an intermediate like this compound, a variety of ligands can be synthesized. For example, the iodine can be substituted with a phosphine-containing group to create bidentate P,N-ligands. A pyrazole-tethered phosphine (B1218219) ligand has been shown to be highly effective in palladium-catalyzed Suzuki coupling and Buchwald-Hartwig amination reactions. umich.eduresearchgate.net The pyrazole acts as a distinct donor compared to more common N-donors like pyridine (B92270) or oxazoline, providing an interesting variation for ligand design. researchgate.net

Furthermore, pyrazole-based ligands have been used to enhance the catalytic activity of other metals. The addition of pyrazole ligands to titanium iso-propoxide, for example, dramatically increases its activity in the ring-opening polymerization of L-lactide to produce polylactic acid (PLA), a biodegradable polymer. rsc.org At room temperature, the catalytic activity was enhanced by approximately 17-fold with the addition of a pyrazole ligand. rsc.org The protic nature of the pyrazole N-H group can also play a direct role in catalysis, participating in metal-ligand cooperative processes or acting as an acid-base catalyst. nih.gov

The table below summarizes key catalytic systems utilizing pyrazole-derived ligands.

Metal CenterLigand TypeCatalytic ReactionKey Finding
Palladium Pyrazole-tethered phosphine (P,N-ligand)Suzuki Coupling, AminationEfficient catalyst for C-C and C-N bond formation. umich.eduresearchgate.net
Titanium PyrazoleRing-Opening Polymerization of L-lactide~17-fold increase in catalytic activity compared to Ti(OiPr)4 alone at room temperature. rsc.org
Ruthenium Pincer-type bis(1H-pyrazol-3-yl)pyridinesVarious (e.g., dehydrogenation)The protic pyrazole units are crucial for stoichiometric and catalytic reactivity. nih.gov
Iron Pincer-type bis(1H-pyrazol-3-yl)pyridinesHydrazine (B178648) DisproportionationThe pyrazole NH group facilitates N-N bond cleavage and acts as an acid-base catalyst. nih.gov

Mechanistic Studies in Biological Systems and Rational Drug Design

Exploration of Pyrazole (B372694) Derivatives as Privileged Scaffolds in Drug Discovery

The pyrazole core is a versatile and metabolically stable entity found in numerous FDA-approved drugs, highlighting its significance in drug discovery. tandfonline.comtandfonline.comnih.gov Its "privileged" status stems from its ability to engage in various non-covalent interactions with biological macromolecules, including hydrogen bonding, hydrophobic interactions, and π-π stacking. The two nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with protein active sites. mdpi.com

The synthetic accessibility and the ease with which substitutions can be made at various positions on the pyrazole ring allow for the fine-tuning of its physicochemical properties and biological activity. mdpi.comglobalresearchonline.net This adaptability has led to the development of pyrazole-containing drugs for a wide array of diseases, including cancer, inflammation, and infectious diseases. tandfonline.comtandfonline.comnih.gov The metabolic stability of the pyrazole ring is another key factor contributing to its prevalence in drug candidates, as it often enhances the pharmacokinetic profile of the molecule. tandfonline.comnih.gov

Structure-Activity Relationship (SAR) Elucidation for Pyrazole Derivatives

The biological activity of pyrazole derivatives is exquisitely dependent on the nature and position of the substituents on the pyrazole ring. researchgate.net Structure-Activity Relationship (SAR) studies are therefore crucial for understanding how these substitutions influence the molecule's interaction with its biological target and for guiding the design of more potent and selective compounds.

Substitutions at the N1, C3, C4, and C5 positions of the pyrazole ring have been shown to dramatically alter the biological profile of these compounds. For instance, N1-substitution can influence the hydrogen-bonding capacity of the ring and modulate its pharmacokinetic properties. mdpi.com In the context of 4-(Cyclopentylmethyl)-3-iodo-1H-pyrazole, the absence of a substituent at the N1 position leaves a hydrogen atom that can participate in hydrogen bonding.

Investigation of Molecular Target Interactions and Binding Modes

The diverse biological activities of pyrazole derivatives are a direct result of their ability to interact with a wide range of molecular targets, including enzymes and receptors.

Protein kinases are a major class of enzymes targeted by pyrazole-based inhibitors in cancer therapy. nih.govnih.gov The pyrazole scaffold can act as an ATP-mimetic, binding to the ATP-binding pocket of kinases and inhibiting their activity. nih.gov Numerous pyrazole derivatives have been developed as inhibitors of key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Phosphoinositide 3-kinase (PI3K). researchgate.netresearchgate.networktribe.com

For example, pyranopyrazole derivatives have been shown to be dual inhibitors of EGFR-TK and CDK-9, two enzymes overexpressed in breast cancer. worktribe.comnih.gov Molecular docking studies of these compounds revealed that they bind to the active sites of both kinases, forming key hydrogen bonds and hydrophobic interactions. worktribe.com Similarly, other pyrazole derivatives have been identified as potent inhibitors of the PI3K/AKT signaling pathway, a critical pathway in many cancers. researchgate.net

While the specific targets of this compound are not yet known, its structural features suggest that it could potentially interact with the ATP-binding site of various kinases. The pyrazole core could form hydrogen bonds with the hinge region of the kinase, while the cyclopentylmethyl and iodo substituents could occupy adjacent hydrophobic and specific binding pockets, respectively.

Many pyrazole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and disrupting the cell cycle in cancer cells. nih.govmdpi.comnih.gov Apoptosis is a crucial mechanism for eliminating damaged or unwanted cells, and its deregulation is a hallmark of cancer.

Several studies have shown that pyrazole derivatives can induce apoptosis through various mechanisms. For instance, some pyrazoles can trigger the intrinsic apoptotic pathway by increasing the expression of pro-apoptotic proteins like Bax and decreasing the expression of anti-apoptotic proteins like Bcl-2. mdpi.com Others can activate the extrinsic pathway by engaging with death receptors on the cell surface. nih.gov The generation of reactive oxygen species (ROS) is another mechanism by which some pyrazole derivatives induce apoptosis. nih.govnih.gov

In addition to inducing apoptosis, pyrazole derivatives can also cause cell cycle arrest at different phases, such as G1, S, or G2/M, thereby preventing cancer cell proliferation. rsc.orgnih.govnih.gov For example, a novel pyrazole compound, PTA-1, was found to arrest triple-negative breast cancer cells in the S and G2/M phases of the cell cycle. nih.gov

The potential of this compound to induce apoptosis or disrupt the cell cycle would depend on its specific molecular targets and the signaling pathways it modulates.

Rational Design Strategies for Bioactive Pyrazole Derivatives via Computational Approaches

Computational chemistry and molecular modeling have become indispensable tools in the rational design of pyrazole-based drugs. nih.govnih.gov These approaches allow for the prediction of binding modes, the estimation of binding affinities, and the elucidation of SARs, thereby accelerating the drug discovery process.

Techniques such as molecular docking are widely used to predict how a pyrazole derivative will bind to its target protein. nih.govnih.gov This information can be used to design new derivatives with improved binding affinity and selectivity. For example, docking studies of pyrazole-based inhibitors of p38 MAP kinase were used to guide the synthesis of more potent compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is another computational approach that is used to correlate the chemical structure of pyrazole derivatives with their biological activity. nih.gov QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.

Molecular dynamics simulations can provide insights into the dynamic behavior of pyrazole derivatives and their target proteins, offering a more complete picture of the binding process. These computational strategies, combined with experimental validation, are crucial for the development of novel and effective pyrazole-based therapeutics.

Research into Agrochemical Applications of Pyrazole Compounds

The pyrazole scaffold is a cornerstone in the development of modern agrochemicals due to its versatile biological activity. royal-chem.comaip.orgglobalresearchonline.netresearchgate.net This class of five-membered heterocyclic compounds has been extensively researched and has led to the commercialization of numerous products for crop protection. researchgate.netscielo.br The inherent chemical stability and the potential for diverse substitutions on the pyrazole ring allow for the fine-tuning of biological efficacy against a wide spectrum of agricultural pests, including weeds, fungi, and insects. nih.govresearchgate.net Research in this area focuses on synthesizing novel pyrazole derivatives, understanding their structure-activity relationships (SAR), and identifying their specific modes of action to develop more effective and environmentally benign crop protection solutions. researchgate.netnih.gov

Herbicidal Applications

Pyrazole derivatives have been successfully developed as potent herbicides. aip.org A significant area of research involves targeting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a key component in plant pigment biosynthesis. acs.orgnih.gov Inhibition of HPPD leads to a characteristic bleaching of plant tissues and eventual death.

Recent studies have focused on designing novel pyrazole derivatives containing a benzoyl scaffold as HPPD inhibitors. acs.orgnih.gov In one such study, compound Z9 demonstrated superior inhibitory activity against Arabidopsis thaliana HPPD (AtHPPD) with a half-maximal inhibitory concentration (IC50) value of 0.05 μM, significantly more potent than the commercial herbicides topramezone (B166797) (1.33 μM) and mesotrione (B120641) (1.76 μM). nih.gov Another compound from the same series, Z21 , showed excellent pre-emergence control of Echinochloa crusgalli, with stem and root inhibition rates of 44.3% and 69.6%, respectively. nih.gov Furthermore, compounds Z5 , Z15 , Z20 , and Z21 displayed strong post-emergence herbicidal activity with good crop safety for maize, cotton, and wheat. nih.gov

Another approach has been the synthesis of substituted pyrazole isothiocyanates. mdpi.com Compounds 3-1 and 3-7 from this class showed broad-spectrum herbicidal activity against several weeds. mdpi.com Additionally, research into phenylpyridine moiety-containing pyrazole derivatives has identified compounds like 6a and 6c that exhibit moderate post-emergence activity against weeds such as Setaria viridis. researchgate.net

CompoundTargetActivity TypeKey FindingReference
Z9AtHPPDInhibitoryIC50 of 0.05 µM, superior to topramezone and mesotrione. nih.gov
Z21Echinochloa crusgalliPre-emergenceStem and root inhibition of 44.3% and 69.6%. nih.gov
Z5, Z15, Z20, Z21Various WeedsPost-emergenceExcellent activity at 150 g ai/ha with high crop safety. nih.gov
3-1Dactylis glomerata L.HerbicidalEC50 of 62.42 µg/mL. mdpi.com
3-7Dactylis glomerata L.HerbicidalEC50 of 59.41 µg/mL. mdpi.com
6a and 6cSetaria viridisPost-emergence50% inhibition, slightly superior to pyroxasulfone. researchgate.net

Fungicidal Applications

The pyrazole ring is a highly effective pharmacophore in the design of fungicides, leading to the development of numerous commercial succinate (B1194679) dehydrogenase inhibitors (SDHIs). nih.govnih.gov These fungicides interfere with the fungal respiratory chain, proving effective against a wide array of plant pathogens. nih.gov

Research has explored the synthesis of pyrazole-4-carboxamide derivatives, building upon the structures of successful fungicides like fluxapyroxad (B1673505) and bixafen. nih.govresearchgate.net A study in this area produced compounds TM-1 through TM-8 , which showed excellent activity against corn rust, proving to be 2-4 times more effective than the parent commercial fungicides. nih.gov Notably, compound TM-2 demonstrated field control efficacy against wheat rust comparable to triadimefon (B1683231) and pyrazophenamide. nih.gov Molecular docking simulations suggest that TM-2 interacts with the TRP 173 residue of the succinate dehydrogenase (SDH) enzyme. nih.gov

Other studies have focused on incorporating different functional groups to enhance fungicidal activity. The introduction of isothiocyanate and carboxamide moieties at the 5-position of the pyrazole ring has been shown to boost activity. nih.gov For instance, compound 26 , which contains a p-trifluoromethyl-phenyl group, exhibited high activity against a range of fungi, including Botrytis cinerea and Rhizoctonia solani. nih.gov Similarly, novel pyrazole/thiazole (B1198619) derivatives have been developed, with compound B35 showing excellent in vitro activity against Rhizoctonia solani (EC50 of 1.08 μg/mL), comparable to the commercial fungicide boscalid (B143098) (EC50 = 0.87 μg/mL). acs.org

CompoundTarget FungusActivity (EC50 µg/mL)Reference
TM-2Wheat RustComparable field efficacy to triadimefon. nih.gov
26Botrytis cinerea2.432 nih.gov
26Rhizoctonia solani2.182 nih.gov
26Valsa mali1.787 nih.gov
B31Rhizoctonia solani1.83 acs.org
B35Rhizoctonia solani1.08 acs.org
B35Altemaria solani11.14 (Better than boscalid) acs.org
10dG. graminis var. tritici100% inhibition at 16.7 µg/mL. researchgate.net
10eG. graminis var. tritici94.0% inhibition at 16.7 µg/mL. researchgate.net

Insecticidal Applications

Pyrazole-based compounds are a significant class of insecticides, with commercial products like fipronil (B1672679) demonstrating high efficacy. researchgate.netnih.gov Research continues to explore new pyrazole derivatives to combat a variety of insect pests, including those resistant to other insecticide classes. researchgate.net

One area of investigation involves the synthesis of pyrazole Schiff bases and amino acid-pyrazole conjugates. researchgate.net In a recent study, the Schiff base pyrazole molecule 3f showed outstanding anti-termite activity (LC50 = 0.001 μg/mL), far exceeding that of fipronil (LC50 = 0.038 μg/mL). researchgate.net Additionally, a glycine (B1666218) conjugate of fipronil, compound 6h , proved to be a potent anti-locust agent with an LC50 value of 47.68 μg/mL, superior to fipronil's 63.09 μg/mL. researchgate.net

Another strategy involves combining pyrazole amides with hydrazone substructures. nih.gov This has led to the discovery of compounds with broad-spectrum insecticidal activity against pests like Plutella xylostella, Helicoverpa armigera, and Nilaparvata lugens. nih.gov Furthermore, novel N-pyridylpyrazole derivatives containing a thiazole moiety have been designed. mdpi.com Compound 7g from this series exhibited excellent insecticidal activities against P. xylostella, Spodoptera exigua, and Spodoptera frugiperda, with LC50 values of 5.32 mg/L, 6.75 mg/L, and 7.64 mg/L, respectively, which were comparable to the commercial insecticide indoxacarb. mdpi.com Structure-activity relationship analysis revealed that amides with electron-withdrawing groups on the benzene (B151609) ring tended to have better insecticidal activity. mdpi.com

CompoundTarget PestActivity (LC50)Reference
3fTermites0.001 µg/mL researchgate.net
3dTermites0.006 µg/mL researchgate.net
6hLocusts47.68 µg/mL researchgate.net
7gPlutella xylostella5.32 mg/L mdpi.com
7gSpodoptera exigua6.75 mg/L mdpi.com
7gSpodoptera frugiperda7.64 mg/L mdpi.com
Fipronil (Reference)Termites0.038 µg/mL researchgate.net
Indoxacarb (Reference)Plutella xylostella5.01 mg/L mdpi.com

Future Perspectives and Emerging Research Directions

Innovations in Synthetic Methodologies for Pyrazole (B372694) Derivatives

The synthesis of pyrazole derivatives is a cornerstone of heterocyclic chemistry, with ongoing efforts to develop more efficient, sustainable, and versatile methods. numberanalytics.com Traditional approaches are increasingly being supplemented or replaced by modern techniques that offer improved yields, regioselectivity, and functional group tolerance.

One of the most significant areas of innovation is the use of transition metal-catalyzed reactions . numberanalytics.com Palladium-catalyzed cross-coupling reactions, for instance, have revolutionized the functionalization of the pyrazole core, enabling the introduction of a wide array of substituents with high precision. numberanalytics.com For a compound like 4-(Cyclopentylmethyl)-3-iodo-1H-pyrazole, the iodine atom at the C3 position is a prime site for such reactions, including the Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig couplings, allowing for the creation of complex molecular architectures. arkat-usa.orgrsc.org Copper-catalyzed reactions are also gaining prominence for specific transformations, such as C-O and C-N bond formation. nih.gov

Multicomponent reactions (MCRs) represent another frontier in pyrazole synthesis. mdpi.commdpi.com These one-pot reactions, where multiple starting materials react to form a single product, offer significant advantages in terms of efficiency and atom economy. mdpi.com The development of novel MCRs for constructing substituted pyrazoles is a key research focus, aiming to streamline the synthesis of complex derivatives. mdpi.comias.ac.in

Furthermore, there is a growing emphasis on green chemistry principles in pyrazole synthesis. This includes the use of environmentally benign solvents like water, microwave-assisted organic synthesis (MAOS) to reduce reaction times, and the development of reusable catalysts to minimize waste. mdpi.comias.ac.in These sustainable approaches are crucial for the large-scale production of pyrazole-based compounds for pharmaceutical and other applications. ias.ac.in

Recent advancements also include the development of novel reagents and strategies for direct C-H functionalization, which avoids the need for pre-functionalized starting materials, and the use of flow chemistry for safer and more scalable synthesis.

Advancements in Computational Modeling of Pyrazole Reactivity and Interactions

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, and its application to pyrazole derivatives is rapidly expanding. researchgate.net Computational models provide valuable insights into the electronic properties, reactivity, and intermolecular interactions of pyrazoles, guiding the design of new compounds with desired characteristics. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are widely employed to correlate the structural features of pyrazole derivatives with their biological activities. nih.gov By developing statistically significant QSAR models, researchers can predict the activity of novel pyrazole compounds and prioritize their synthesis and experimental testing. nih.gov These models can help in identifying key molecular descriptors that influence properties like anticancer or anti-inflammatory potency.

Molecular docking simulations are another powerful computational technique used to study the interactions between pyrazole-based ligands and their biological targets, such as enzymes and receptors. researchgate.net These simulations can predict the binding mode and affinity of a compound, providing a rational basis for structure-based drug design. researchgate.net For instance, understanding how the cyclopentylmethyl and iodo substituents of this compound influence its binding to a specific protein kinase can guide the design of more potent and selective inhibitors. nih.gov

Furthermore, Density Functional Theory (DFT) calculations are used to investigate the fundamental electronic structure and reactivity of pyrazoles. These calculations can elucidate reaction mechanisms, predict spectroscopic properties, and explain the influence of substituents on the aromaticity and stability of the pyrazole ring.

Table 1: Key Computational Techniques in Pyrazole Research
Computational TechniquePrimary Application in Pyrazole ResearchKey Insights Provided
Quantitative Structure-Activity Relationship (QSAR)Predicting biological activity of novel pyrazole derivatives. nih.govCorrelation of structural features with potency; identification of key molecular descriptors.
Molecular DockingSimulating the binding of pyrazole ligands to biological targets. researchgate.netPrediction of binding modes, affinity, and structure-activity relationships. researchgate.net
Density Functional Theory (DFT)Investigating electronic structure and reactivity.Elucidation of reaction mechanisms, spectroscopic properties, and substituent effects.

Expanding the Scope of Pyrazole Scaffolds in Interdisciplinary Research

The unique structural and electronic properties of the pyrazole ring have led to its exploration in a wide range of scientific disciplines beyond its traditional use in medicinal chemistry. nih.gov The versatility of the pyrazole scaffold allows for its incorporation into diverse molecular frameworks, leading to novel materials and applications.

In materials science , pyrazole derivatives are being investigated for their potential use in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and conducting polymers. nih.gov The ability to tune the photophysical properties of pyrazoles through substitution makes them attractive candidates for these applications.

In coordination chemistry , pyrazoles serve as versatile ligands for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. researchgate.net These materials have potential applications in gas storage, catalysis, and sensing. The nitrogen atoms of the pyrazole ring provide excellent coordination sites for a variety of metal ions.

The field of agrochemicals also continues to benefit from pyrazole chemistry, with the development of new herbicides, insecticides, and fungicides based on the pyrazole scaffold. nih.gov The biological activity of these compounds can be optimized through systematic structural modifications.

Furthermore, pyrazole derivatives are being explored as corrosion inhibitors and as key components in the synthesis of ionic liquids . This expansion into new areas of research highlights the broad applicability of the pyrazole core structure.

Challenges and Opportunities in Pyrazole-Based Chemical Research

Despite the significant progress in pyrazole chemistry, several challenges remain to be addressed. Overcoming these hurdles will open up new opportunities for the development of innovative pyrazole-based technologies.

One of the primary challenges is the development of more efficient and regioselective synthetic methods , particularly for the synthesis of polysubstituted and structurally complex pyrazoles. numberanalytics.com While many methods exist, there is still a need for greener, more cost-effective, and scalable routes to these compounds.

Another challenge lies in understanding and mitigating the potential in vivo metabolic toxicity of some pyrazole derivatives. nih.gov This is a critical consideration in the development of new pharmaceuticals and requires a deep understanding of the metabolic pathways of these compounds.

The issue of drug resistance is a significant concern in the development of antimicrobial and anticancer agents. A key opportunity lies in the design of novel pyrazole derivatives that can overcome existing resistance mechanisms.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.